3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-(aminomethyl)-1,4,6-trimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKIQNSVGLPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with aminomethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve a high-purity product with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has demonstrated that 3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one exhibits significant antioxidant activity. A study conducted on its derivatives showed that they effectively scavenge free radicals, which are known to contribute to oxidative stress and various diseases such as cancer and cardiovascular disorders .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Another notable application is its antimicrobial properties. Research has shown that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, a case study demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
Agriculture
Pesticide Development
The compound has been explored for use in agricultural pesticides due to its ability to inhibit certain enzymes in pests. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Plant Growth Regulation
Additionally, this compound has been studied for its effects on plant growth regulation. Research indicates that it can promote root development and enhance nutrient uptake in various crops, making it a candidate for use in agricultural growth stimulants .
Materials Science
Polymer Synthesis
In materials science, this compound is utilized in the synthesis of polymers with enhanced properties. It has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Case studies have shown that polymers containing this compound exhibit superior performance in high-temperature applications compared to standard polymers .
Nanocomposite Applications
Furthermore, the compound is being investigated for use in nanocomposites. Its incorporation into nanostructured materials has been shown to enhance electrical conductivity and mechanical properties, making it suitable for applications in electronics and energy storage devices .
Table 1: Antioxidant Activity of Derivatives
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Compound Used |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 10 µg/mL |
Table 3: Polymer Properties
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Notes
Comparisons are based on the closest analogs with available data.
Commercial Availability : Hydrochloride salts of 4,6-dimethyl analogs (e.g., CAS 1173081-96-3) are marketed for laboratory use, emphasizing their role as intermediates .
Biological Activity
3-(Aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one (CAS No. 771579-27-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 152.19 g/mol
- Boiling Point : Not specified
- Solubility : High solubility in DMSO and other organic solvents.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, a study evaluated the antibacterial effects against several strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibition zones against these pathogens, suggesting potential as antimicrobial agents .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| IVd | E. coli | 15 |
| IVa | Staph. aureus | 12 |
| Va | Klebsiella pneumoniae | 10 |
2. Neuroprotective Effects
The compound has been investigated for neuroprotective properties. In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the compound's ability to modulate antioxidant enzyme levels, particularly superoxide dismutase (SOD) and catalase .
3. Anti-inflammatory Activity
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in treating inflammatory diseases .
The exact mechanism of action for the biological activities of this compound involves several pathways:
- Antioxidant Activity : By enhancing the expression of antioxidant enzymes.
- Cytokine Modulation : Reducing the secretion of inflammatory mediators.
- DNA Protection : Preventing oxidative damage to DNA through direct scavenging of free radicals.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, various derivatives of the compound were synthesized and tested against common bacterial strains. The study concluded that modifications in the molecular structure significantly impacted antibacterial potency, with some derivatives achieving MIC values lower than traditional antibiotics .
Neuroprotection in Animal Models
A notable case study involved administering the compound to rodent models subjected to neurotoxic agents. The results showed a marked decrease in neuronal cell death and improved behavioral outcomes compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a Biginelli-like cyclocondensation reaction using urea/thiourea, 1,3-dicarbonyl compounds, and aldehydes. Catalysts like nanostructured PANI-Co (3 mol%) in ethanol under reflux improve efficiency .
- Step 2 : Optimize substituent positions via regioselective alkylation. For example, methyl groups at positions 1,4,6 can be introduced via alkylating agents (e.g., methyl iodide) in DMF with NaH as a base .
- Step 3 : Purify via recrystallization (ethanol/water) and validate purity using HPLC (C18 column, acetonitrile/water gradient).
- Key Variables : Catalyst choice, solvent polarity, and temperature. Ethanol reflux (78°C) minimizes side reactions compared to higher-boiling solvents .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substitution patterns. The dihydropyridinone ring protons (δ 5.8–6.2 ppm) and aminomethyl group (δ 3.1–3.4 ppm) show distinct splitting due to restricted rotation .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680 cm⁻¹ and NH₂ bending (1540–1650 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methyl groups).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Step 1 : Perform geometry optimization at the B3LYP/6-31G(d) level to determine electron density maps. The aminomethyl group’s lone pair orientation influences nucleophilic attack sites .
- Step 2 : Calculate Fukui indices to identify electrophilic/nucleophilic regions. The C3 position (adjacent to the aminomethyl group) shows higher electrophilicity .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with alkyl halides).
Q. What experimental design limitations could lead to contradictory bioactivity data in preliminary assays?
- Critical Analysis :
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour stability tests) alters the compound’s matrix. Use continuous cooling (4°C) to stabilize samples .
- Matrix Complexity : Simplified mixtures (e.g., 8 initial samples) lack real-world variability. Augment with spiked environmental pollutants (e.g., heavy metals) to mimic sewage matrices .
- Controls : Include degradation products (e.g., oxidized dihydropyridine derivatives) as negative controls to isolate bioactivity sources.
Q. How can regioselective functionalization of the dihydropyridinone core be achieved for structure-activity relationship (SAR) studies?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aminomethyl group during alkylation/bromination at C4 or C6 .
- Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to introduce aryl groups at C2. Optimize solvent (toluene/ethanol) and base (K₂CO₃) for C–C bond formation .
- Validation : Monitor regiochemistry via NOESY NMR (through-space coupling between substituents).
Data Contradiction Resolution
Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies between theoretical predictions and experimental observations?
- Troubleshooting :
- Theoretical Models : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in DMSO vs. ethanol. Mismatches arise from neglecting crystal packing effects .
- Experimental Adjustments : Perform hot filtration (50°C) to disrupt crystalline lattices. Compare with sonication-assisted dissolution in DMF .
- Crystallography : Solve single-crystal X-ray structures to identify H-bonding networks that reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
